4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction at the 4-position of a pyridine derivative . The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while substitution could introduce various functional groups at the 4-position.
Scientific Research Applications
4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application, but it often involves binding to active sites and modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: Another pyridine derivative with broad applications in organic synthesis.
Pinacol boronic esters: Used in similar synthetic applications and undergo similar types of reactions.
Uniqueness
4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolo[2,3-b]pyridine core with a phenylsulfonyl group makes it particularly versatile in various applications.
Properties
Molecular Formula |
C14H11ClN2O3S |
---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-5-methoxypyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H11ClN2O3S/c1-20-12-9-16-14-11(13(12)15)7-8-17(14)21(18,19)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
VWICJPYOBORXTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=C1Cl)C=CN2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.